
2-Cyclobutylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound features a cyclobutyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-cyclobutylbenzenesulfonic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-cyclobutylbenzenesulfonic acid to produce this compound under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid. The reaction is typically carried out in a well-controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
2-Cyclobutylbenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Cyclobutylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the cyclobutyl group, making it less sterically hindered.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyclobutyl group, affecting its reactivity and steric properties.
Cyclohexylbenzenesulfonyl chloride: Contains a cyclohexyl group, which is larger and more flexible than the cyclobutyl group.
Uniqueness
2-Cyclobutylbenzene-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-cyclobutylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 |
InChI Key |
VVMXPONRCDCSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


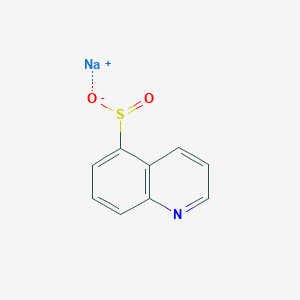
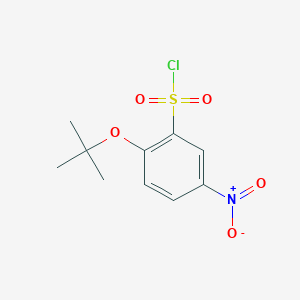
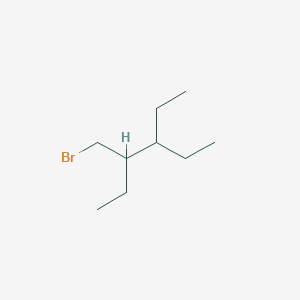
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
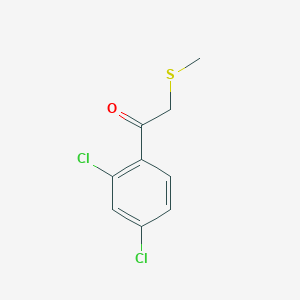

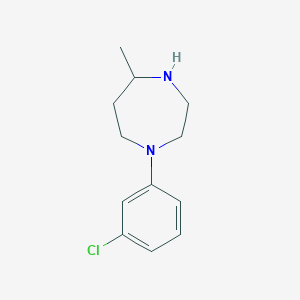
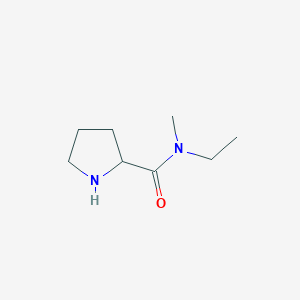
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)



![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
